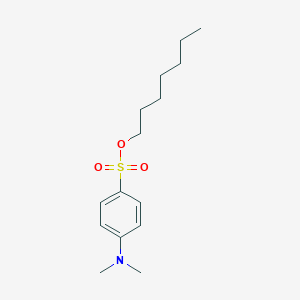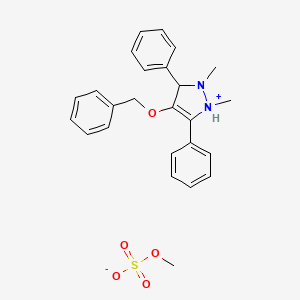
4-methyl-2-prop-1-enyl-4H-1,3-dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-prop-1-enyl-4H-1,3-dithiine is an organic compound with the molecular formula C8H12S2 It belongs to the class of dithiins, which are heterocyclic compounds containing two sulfur atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-prop-1-enyl-4H-1,3-dithiine can be achieved through several methods. One common approach involves the reaction of 4-methyl-1,3-dithiane with propenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dithiane, followed by the addition of the propenyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-prop-1-enyl-4H-1,3-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or dithiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, dithiols
Substitution: Substituted derivatives
Scientific Research Applications
4-methyl-2-prop-1-enyl-4H-1,3-dithiine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-2-prop-1-enyl-4H-1,3-dithiine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the propenyl group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-(2-methyl-1-propenyl)-1,3-dioxolane
- 3,4-dimethyl-2-prop-2-enyl-2,5-dihydrothiophene 1,1-dioxide
- Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate
Uniqueness
4-methyl-2-prop-1-enyl-4H-1,3-dithiine is unique due to its dithiine ring structure, which imparts distinct chemical properties compared to other similar compounds. The presence of two sulfur atoms in the ring enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
60051-35-6 |
|---|---|
Molecular Formula |
C8H12S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
4-methyl-2-prop-1-enyl-4H-1,3-dithiine |
InChI |
InChI=1S/C8H12S2/c1-3-4-8-9-6-5-7(2)10-8/h3-8H,1-2H3 |
InChI Key |
ALDAFTNRTWJFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1SC=CC(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)




![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)

![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)

